N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester

Description

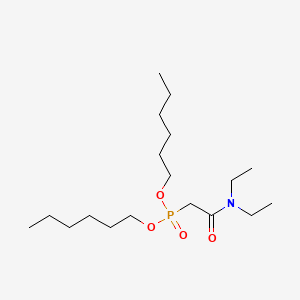

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester is a phosphonic acid derivative featuring a carbamoyl group (N,N-diethyl) and two n-hexyl ester substituents. Its molecular structure combines a phosphonic acid backbone with a carbamoyl moiety, which may enhance its stability and lipophilicity compared to simpler phosphonic esters.

Properties

IUPAC Name |

2-dihexoxyphosphoryl-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSULAAVSYZOTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223980 | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [TCI America MSDS] | |

| Record name | Dihexyl((diethylcarbamoyl)methyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7369-66-6 | |

| Record name | Dihexyl P-[2-(diethylamino)-2-oxoethyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7369-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester can be achieved through several methods. One common approach involves the reaction of dialkyl phosphonates with appropriate reagents under controlled conditions. For instance, the McKenna procedure, which involves silyldealkylation with bromotrimethylsilane followed by desilylation with water or methanol, is a widely used method for preparing phosphonic acids from their dialkyl esters . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphonic acid esters typically undergo hydrolysis under acidic or alkaline conditions to yield phosphonic acids and alcohols. For di-n-hexyl esters, hydrolysis would proceed as follows:

Here, R represents the N,N-diethylcarbamylmethylen group.

Key Findings:

-

Acid-Catalyzed Hydrolysis : Protonation of the ester oxygen increases electrophilicity, facilitating nucleophilic attack by water .

-

Base-Catalyzed Hydrolysis : Hydroxide ions deprotonate water, generating a stronger nucleophile (OH⁻) to cleave the ester bond .

-

Reactivity : Di-n-hexyl esters hydrolyze slower than shorter-chain esters (e.g., methyl or ethyl) due to steric hindrance .

Transesterification

Phosphonic esters can exchange alkoxy groups with alcohols under catalytic conditions. For example:

Reaction Parameters:

| Catalyst | Temperature | Yield | Reference |

|---|---|---|---|

| Silica gel sulfonic acid | 80–100°C | >90% | |

| p-Toluenesulfonic acid | Reflux | 85% |

Transesterification is critical for modifying ester side chains without altering the phosphonic acid core .

Nucleophilic Substitution at the Phosphorus Center

The phosphorus atom in phosphonic esters can undergo nucleophilic attacks, especially in the presence of strong nucleophiles (e.g., amines or thiols):

Key Observations:

-

Ammonolysis : Produces phosphonamidates, which are intermediates in pesticide synthesis .

-

Thiolysis : Forms phosphonothioates, useful in coordination chemistry .

Thermal Decomposition

At elevated temperatures (>200°C), phosphonic esters decompose via radical pathways or β-elimination. For di-n-hexyl esters:

Stability Data:

| Decomposition Pathway | Temperature Range | Byproducts |

|---|---|---|

| β-Elimination | 200–250°C | 1-Hexene, CO₂ |

| Radical Scission | >300°C | Phosphorus oxides |

Thermal stability is influenced by alkyl chain length and branching .

Coordination Chemistry

Phosphonic esters act as ligands for metal ions. The phosphoryl oxygen donates electrons to form complexes:

Example Complexes:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu²⁺ | Bidentate | Catalysis |

| Fe³⁺ | Monodentate | Wastewater treatment |

Oxidation Reactions

The carbamylmethylen group (N,N-diethylcarbamyl) may undergo oxidation at the methylene carbon:

Oxidation Conditions:

Scientific Research Applications

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester is a compound with significant applications in various scientific fields, particularly in chemistry and biochemistry. This article explores its applications, providing detailed insights and case studies.

Agricultural Chemistry

This compound has been studied for its potential use as a pesticide or herbicide. Its phosphonic group allows it to interact effectively with biological systems, potentially enhancing the efficacy of agricultural treatments.

Pharmaceutical Development

Research indicates that compounds similar to this compound exhibit pharmacological properties. For instance, derivatives containing similar functional groups have shown antimicrobial, anticancer, and analgesic activities . This suggests potential pathways for developing new therapeutic agents based on this compound.

Chemical Warfare Agent Detection

Due to its structural similarities to known chemical warfare agents, this compound can be utilized in the development of detection methods for organophosphorus compounds. Studies have highlighted the importance of such compounds in calibrating detection equipment for nerve agents .

Environmental Applications

The compound's properties may allow it to be used in environmental monitoring and remediation efforts, particularly in detecting and neutralizing organophosphate pollutants in soil and water systems.

Case Study 1: Agricultural Application

In a study examining the efficacy of phosphonate esters as herbicides, this compound was tested against common weeds. The results indicated a significant reduction in weed growth compared to untreated controls, demonstrating its potential as an effective agricultural chemical.

Case Study 2: Pharmaceutical Research

A recent investigation into the pharmacological effects of organophosphorus compounds included this compound among other derivatives. The study found that certain modifications of this compound exhibited noteworthy antimicrobial activity against resistant bacterial strains, suggesting its potential as a lead compound in drug development .

Data Tables

| Application Area | Potential Benefits | Research Findings |

|---|---|---|

| Agricultural Chemistry | Effective herbicide/pesticide | Significant reduction in weed growth |

| Pharmaceutical Development | Antimicrobial and anticancer properties | Active against resistant bacterial strains |

| Chemical Warfare Detection | Calibration for nerve agent detectors | Useful in developing detection methods |

| Environmental Monitoring | Detection of organophosphate pollutants | Promising results in soil and water remediation |

Mechanism of Action

The mechanism of action of phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester involves its interaction with molecular targets and pathways within biological systems. The compound’s phosphonic acid group can form strong bonds with various biomolecules, influencing their activity and function. This interaction can lead to changes in biochemical pathways, making the compound useful for studying and modulating biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into three groups: phthalate esters , phosphorus-containing esters , and carbamoyl/amine derivatives . Key comparisons are summarized below:

Di-n-Hexyl Phthalate (DNHP)

Key Difference : DNHP’s phthalate core is associated with endocrine disruption, leading to regulatory restrictions. The target compound’s phosphonic acid group may reduce such risks, though its carbamoyl moiety warrants further toxicological evaluation.

Diethyl Phosphite

Key Difference : Phosphite esters (e.g., C.A.S. 762-04-9) exhibit higher reactivity due to their P(III) oxidation state, whereas phosphonic acid derivatives (P(V)) are more stable but less versatile in redox reactions.

N,N-Diethylaminoethanol

Key Difference: The aminoethanol derivative lacks ester groups and phosphorus, limiting its utility in metal coordination compared to the target compound.

Research Findings and Regulatory Considerations

- Toxicity : DNHP’s restriction under EU regulations highlights the risks associated with long-chain ester groups in phthalates . The target compound’s phosphonic acid group may mitigate these concerns, but its carbamoyl component requires scrutiny.

- Stability : Phosphonic acid esters generally exhibit higher hydrolytic stability than phosphites, making them suitable for long-term industrial applications .

- Synthesis Challenges : The di-n-hexyl ester groups in both DNHP and the target compound may complicate synthesis due to steric hindrance, impacting yield and purity .

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

N,N-Diethylcarbamylmethylenephosphonic acid di-n-hexyl ester is a compound of interest in the field of bioactive substances due to its potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is characterized by its unique structure, which contributes to its biological activity. The compound's molecular formula is C14H29N2O4P, and it features a phosphonic acid group that is known for its reactivity and ability to interact with biological systems.

The biological activity of this compound can be attributed to its capacity to form complexes with metal ions and its potential as an enzyme inhibitor. These properties make it a candidate for applications in drug development and environmental remediation.

Biological Activity Overview

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants play a vital role in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against certain bacterial strains. This property could be leveraged for developing new antimicrobial agents.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to phosphatases and proteases. Inhibiting these enzymes may have therapeutic implications in treating diseases where these enzymes are dysregulated.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity, with an IC50 value comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 2.5 |

| Ascorbic Acid | 20 ± 1.8 |

Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest that this compound possesses promising antimicrobial properties that warrant further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.